![molecular formula C24H26N4O4S B2699265 methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-66-3](/img/no-structure.png)
methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound is a derivative of quinazoline, which is a type of organic compound. Quinazolines are part of a class of compounds known as heterocyclic aromatic compounds, which contain a ring structure made up of carbon atoms and at least one atom that is not carbon (in this case, nitrogen). These types of compounds often have interesting chemical properties and are commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The compound contains several functional groups, including an amino group (-NH2), a carboxylate ester group (-CO2CH3), and a thioxo group (=S). These functional groups can greatly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazolines and their derivatives are known to undergo a variety of chemical reactions. These can include substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and the functional groups present. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Potential
Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate and related compounds have been studied for their potential as antimicrobial agents. Research by Desai, Shihora, and Moradia (2007) focused on synthesizing new quinazolines and testing them for antibacterial and antifungal activities. This includes testing against organisms like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Anticancer Applications
Gaber et al. (2021) explored the creation of new quinoline derivatives to evaluate their effect against breast cancer cell lines. The research highlighted the significant anticancer activity of some synthesized compounds compared to a reference compound, indicating potential for further exploration in cancer therapy (Gaber et al., 2021).
Cytotoxic Activity and Tyrosine Kinase Inhibition
A study by Riadi et al. (2021) on a new quinazolinone-based derivative showed potent cytotoxic activity against various human cancer cell lines. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Anticonvulsant and Antimicrobial Activities
Research conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013) focused on synthesizing novel quinazolinone derivatives and evaluating their anticonvulsant and antimicrobial activities. Their studies revealed broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity in some compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
946253-66-3 |
---|---|
Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.56 |
IUPAC Name |
methyl 3-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33) |
InChI Key |
KEEDHKFMEWCMJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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